4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone
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Overview
Description
4’-Chloro-2’-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO2 It is a derivative of propiophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-fluoro-3-(3-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chloro-2-fluoroacetophenone with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro or fluoro groups are replaced by nucleophiles.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
4’-Chloro-2’-fluoro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with various molecular targets and pathways. The compound’s substituents can influence its reactivity and binding affinity to biological targets. For example, the methoxy group can participate in hydrogen bonding, while the chloro and fluoro groups can affect the compound’s lipophilicity and electronic properties. These interactions can modulate the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-2’-fluoro-3-(4-methoxyphenyl)propiophenone
- 4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone
- 4’-Chloro-2’-fluoro-3-(3-methylphenyl)propiophenone
Uniqueness
4’-Chloro-2’-fluoro-3-(3-methoxyphenyl)propiophenone is unique due to the specific arrangement of its substituents, which can significantly influence its chemical and biological properties. The presence of both chloro and fluoro groups, along with the methoxy group, provides a distinct electronic and steric environment that can affect the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOILOJNVLFLIML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644245 |
Source
|
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-10-5 |
Source
|
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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